molecular formula C24H29ClN4O2 B11355212 2-(2-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

2-(2-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

Cat. No.: B11355212
M. Wt: 441.0 g/mol
InChI Key: JMIDJWQAQXJYTN-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazole core, followed by the introduction of the piperidine ring and the chlorophenoxy group. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.

    N-Alkylation: Introduction of the piperidine ring via N-alkylation reactions.

    Etherification: Attachment of the chlorophenoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H29ClN4O2

Molecular Weight

441.0 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H29ClN4O2/c1-3-29-21-9-8-18(26-24(30)16-31-22-7-5-4-6-19(22)25)14-20(21)27-23(29)15-28-12-10-17(2)11-13-28/h4-9,14,17H,3,10-13,15-16H2,1-2H3,(H,26,30)

InChI Key

JMIDJWQAQXJYTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCC(CC4)C

Origin of Product

United States

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